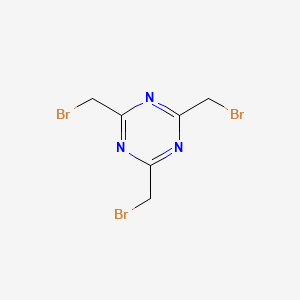
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a compound of significant interest in the field of organic chemistry. This compound features an azidomethyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The presence of the azido group makes this compound highly reactive and useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of a precursor compound followed by substitution with sodium azide. The reaction conditions often include the use of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in click chemistry, particularly azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to convert the azido group to an amine.
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in bioorthogonal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
Uniqueness
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct electronic properties compared to oxetane derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of conductive polymers and materials for electronic devices .
Propiedades
Número CAS |
885328-50-7 |
|---|---|
Fórmula molecular |
C6H9N3O2S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
3-(azidomethyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-12(10,11)4-6(5)2-8-9-7/h2-4H2,1H3 |
Clave InChI |
PQPUUHUPLDCUNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CS(=O)(=O)C1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


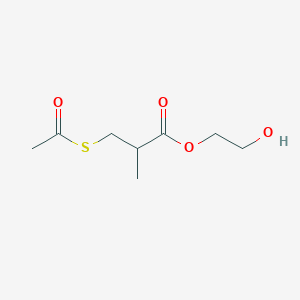
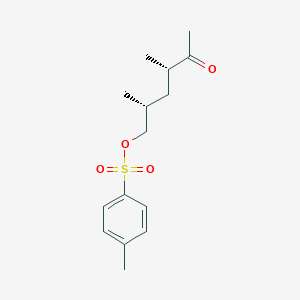


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
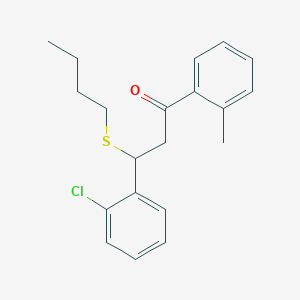
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)
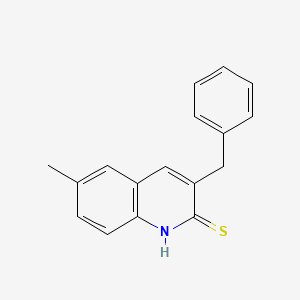

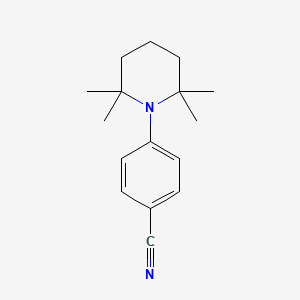
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
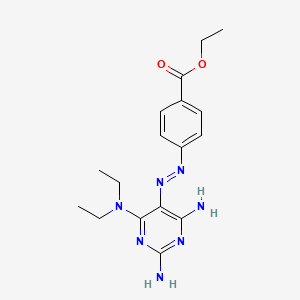
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
